molecular formula C14H19N3O4S B5819795 N-(3-acetylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide

N-(3-acetylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide

Cat. No. B5819795
M. Wt: 325.39 g/mol
InChI Key: WMXANHZWKAPKKV-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is commonly referred to as AMPP and is known to have potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of AMPP involves its ability to inhibit certain enzymes and proteins in the body that are involved in the growth and proliferation of cancer cells and inflammation. It is also known to interact with specific receptors in the body, which can lead to its therapeutic effects.
Biochemical and Physiological Effects:
AMPP has been shown to have various biochemical and physiological effects in the body. It can inhibit the activity of certain enzymes and proteins, which can lead to the inhibition of cancer cell growth and inflammation. It can also affect the levels of certain neurotransmitters in the brain, which can have potential therapeutic effects in neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using AMPP in lab experiments include its potential therapeutic applications in various diseases and its ability to inhibit specific enzymes and proteins in the body. However, the limitations of using AMPP in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of AMPP. One potential direction is to further investigate its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Another direction is to study its toxicity and safety profile in more detail. Additionally, further studies can be conducted to determine the optimal dosage and administration route for AMPP in various diseases.

Synthesis Methods

The synthesis of AMPP involves the reaction of 3-acetylphenylhydrazine with 4-(methylsulfonyl)piperazinecarboxylic acid chloride. The resulting compound is purified to obtain the final product.

Scientific Research Applications

AMPP has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to have inhibitory effects on the growth of cancer cells and can also reduce inflammation in the body.

properties

IUPAC Name

N-(3-acetylphenyl)-4-methylsulfonylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4S/c1-11(18)12-4-3-5-13(10-12)15-14(19)16-6-8-17(9-7-16)22(2,20)21/h3-5,10H,6-9H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXANHZWKAPKKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)N2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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